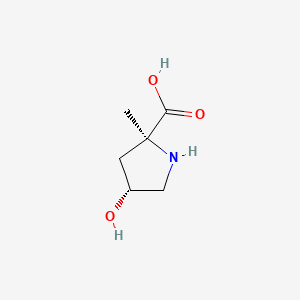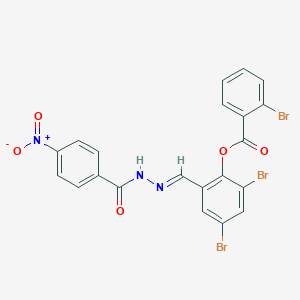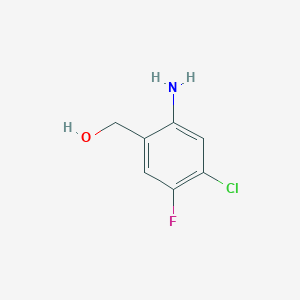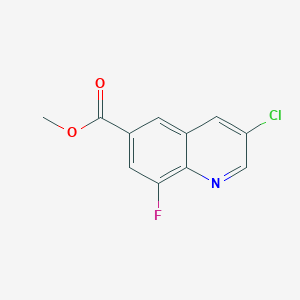![molecular formula C15H7NO4 B12859255 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12859255.png)
2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione is a heterocyclic compound that combines the structural features of furan, naphthalene, and oxazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione typically involves the condensation of 1-hydroxy-2-aminonaphthalene with furoyl chloride in a 1-methyl-2-pyrrolidone medium . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione undergoes various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, sulfonation, formylation, and acylation . These reactions typically occur at the furan ring, with the substituent entering the 2-position.
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Bromination: Bromine in the presence of a suitable solvent like acetic acid.
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Formylation: Formyl chloride in the presence of a Lewis acid.
Acylation: Acyl chlorides in the presence of a base.
Major Products: The major products of these reactions are the corresponding substituted derivatives of this compound, with the substituents typically located at the 2-position of the furan ring.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
- Naphtho[2,3-b]furan-4,9-dione
- 2-(2-Furyl)naphtho[1,2-d]oxazole
Comparison: 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione is unique due to its specific combination of furan, naphthalene, and oxazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H7NO4 |
|---|---|
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
2-(furan-2-yl)benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C15H7NO4/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H |
InChI-Schlüssel |
HACWFPLCUCZSBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)




![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)
![2-(Aminomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12859202.png)

![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)




![2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12859243.png)
